methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate
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Overview
Description
Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a piperazine ring and a chlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s worth noting that many indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that the compound may influence a variety of biochemical pathways.
Pharmacokinetics
It’s worth noting that the piperazine ring, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The wide range of biological activities associated with indole derivatives suggests that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate precursors such as guanine or xanthine derivatives.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the purine core is reacted with piperazine derivatives under controlled conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts alkylation reaction, using chlorobenzyl chloride as the alkylating agent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Scientific Research Applications
Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Methyl 2-(4-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazin-1-yl)acetate can be compared with other similar compounds, such as:
Methyl 2-(2-chlorophenyl)acetate: This compound has a similar chlorophenyl group but lacks the purine and piperazine rings, resulting in different chemical and biological properties.
Methyl (2S)-2-amino-2-(2-chlorophenyl)acetate tartrate: This compound contains an amino group instead of the purine and piperazine rings, leading to distinct reactivity and applications.
Methyl (2RS)-2-chlorophenyl [4,7-dihydrothieno [2,3-c]pyridin-6 (5H)-yl]acetate hydrochloride: This compound features a thieno-pyridine ring system, which imparts different pharmacological activities compared to the purine derivative.
Properties
IUPAC Name |
methyl 2-[4-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O4/c1-24-17-16(18(29)23-20(24)30)27(11-13-5-3-4-6-14(13)21)19(22-17)26-9-7-25(8-10-26)12-15(28)31-2/h3-6H,7-12H2,1-2H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQQSFRPXVKLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC(=O)OC)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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